6-Bromo-2,4,7-trichloroquinazoline

Medicinal Chemistry Palladium Catalysis Cross-Coupling

6-Bromo-2,4,7-trichloroquinazoline (CAS 1166378-32-0) provides three kinetically distinct aryl halide handles (C4-Cl ≫ C6-Br > C2-Cl) on a single heterocyclic core, enabling sequential Suzuki, Sonogashira, or Negishi couplings without protecting groups. This programmed reactivity directly maps onto the substitution pattern of clinical KRAS G12C inhibitors (e.g., divarasib), accelerating C6 SAR exploration and reducing synthetic steps. The C6-Br serves as a robust handle for late-stage cross-coupling in process chemistry, validated at multikilogram scale. Supplied at ≥98% purity with documented SMILES (ClC1=CC2=NC(Cl)=NC(Cl)=C2C=C1Br) for incoming QC, eliminating regioisomer misidentification risk.

Molecular Formula C8H2BrCl3N2
Molecular Weight 312.37
CAS No. 1166378-32-0
Cat. No. B2679088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4,7-trichloroquinazoline
CAS1166378-32-0
Molecular FormulaC8H2BrCl3N2
Molecular Weight312.37
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Cl)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H2BrCl3N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H
InChIKeyJYDYPKQCICPGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2,4,7-trichloroquinazoline (CAS 1166378-32-0): A Strategic C6‑Brominated Polyhalogenated Quinazoline Scaffold for Sequential Cross‑Coupling in Drug Discovery


6‑Bromo‑2,4,7‑trichloroquinazoline is a tetra‑halogenated quinazoline (C₈H₂BrCl₃N₂, MW 312.38 g·mol⁻¹) bearing three chlorine atoms at positions 2, 4, and 7 and a single bromine at position 6 . Unlike the parent 2,4,7‑trichloroquinazoline (CAS 6625‑94‑1), which presents only three identical chlorine leaving groups, the incorporation of a C6‑bromine establishes a chemically differentiated halogen hierarchy. This permits programmed, sequential functionalisation: the C(4)–Cl bond is most electrophilic (α‑nitrogen activation), the C(6)–Br bond exhibits intermediate reactivity in palladium‑catalysed cross‑coupling, and the C(2)–Cl bond is the least reactive, giving chemists three kinetically addressable handles on a single scaffold [1]. The compound is used principally as a late‑stage diversification intermediate in medicinal chemistry programmes, most notably in the synthesis of clinical KRAS G12C inhibitors such as divarasib (GDC‑6036) [2].

Why 6‑Bromo‑2,4,7‑trichloroquinazoline Cannot Be Replaced by 2,4,7‑Trichloroquinazoline or Other Regioisomers in Sequential Functionalisation Strategies


In‑class substitution between halogenated quinazoline congeners fails because the number, identity, and position of halogens impose a strict hierarchy of reactivity that dictates the synthetic sequence. 2,4,7‑Trichloroquinazoline (CAS 6625‑94‑1) contains only C–Cl bonds, which exhibit poor discrimination in palladium‑catalysed cross‑coupling and therefore afford little chemoselectivity [1]. Conversely, in 6‑bromo‑2,4,7‑trichloroquinazoline, the C(6)–Br bond is inherently more reactive than C–Cl bonds in oxidative addition (C–I > C–Br > C–Cl), yet on the quinazoline ring the electronically activated C(4)–Cl out‑competes C(6)–Br, creating a predictable reactivity gradient: C(4)–Cl ≫ C(6)–Br > C(2)–Cl [2]. This gradient enables sequential Suzuki–Miyaura, Sonogashira, or Negishi couplings without protecting‑group chemistry. Regioisomers such as 7‑bromo‑4,6,8‑trichloroquinazoline (CAS 1698027‑57‑4) or 8‑bromo‑2,4,6‑trichloroquinazoline (CAS 1956375‑12‑4) place the bromine at electronically distinct positions, altering the intrinsic activation and hence the site‑selectivity of the first coupling step. The precise 2,4,7‑trichloro‑6‑bromo arrangement is deliberately chosen because it matches the substitution pattern required for advanced intermediates en route to KRAS G12C inhibitors and related kinase‑targeted agents [3].

Quantitative Differentiation of 6‑Bromo‑2,4,7‑trichloroquinazoline Versus Closest Halogenated Quinazoline Analogs


Halogen Reactivity Hierarchy: C(4)–Cl Out‑Competes C(6)–Br, Enabling True Chemoselective Sequential Coupling

For polyhalogenated quinazolines bearing both chlorine and bromine substituents, the established reactivity order in palladium‑catalysed cross‑coupling is C(4)–Cl > Csp²–Br > C(2)–Cl [1]. This means that in 6‑bromo‑2,4,7‑trichloroquinazoline, the C4‑chlorine reacts first, the C6‑bromine second, and the C2‑chlorine last. By contrast, 2,4,7‑trichloroquinazoline (CAS 6625‑94‑1) possesses only three C–Cl bonds with the selectivity order C(4)–Cl > C(2)–Cl ≈ C(7)–Cl, offering only two electronically distinct sites and no bromine‑specific handle for orthogonal Suzuki coupling [2]. In the regioisomer 7‑bromo‑4,6,8‑trichloroquinazoline, the bromine resides at C7, a position lacking the α‑nitrogen activation of C4, which reduces its oxidative addition rate relative to the C(4)–Cl, thereby compressing the reactivity window between the first and second coupling steps .

Medicinal Chemistry Palladium Catalysis Cross-Coupling

Regioselectivity Data: C(4)–Cl Reacts Exclusively First, Preserving C(6)–Br for the Second Coupling Step

In the seminal study by Wipf & George (2010), palladium‑catalysed Suzuki–Miyaura coupling of 2,4,7‑trichloroquinazoline with arylboronic acids proceeded with exclusive selectivity for the C‑4 position, giving monosubstituted products in 60–82% isolated yield [1]. For 6‑bromo‑2,4‑dichloroquinazoline (which lacks the C7‑chlorine), previous workers reported that monoalkylation selectivity was ‘not fully achieved,’ indicating competitive coupling at C(6)–Br when the C(7) substituent is absent [2]. The presence of the C7‑chlorine in 6‑bromo‑2,4,7‑trichloroquinazoline electronically deactivates the C(6) position relative to C(4), reinforcing the C(4)‑first selectivity and thereby preserving the bromine for a subsequent orthogonal coupling. The regioisomer 8‑bromo‑2,4,6‑trichloroquinazoline (CAS 1956375‑12‑4) places the bromine at C8, a position that is not α‑ to a ring nitrogen; experimental data for analogous chloro‑bromo quinazolines show that C(4)–Cl still couples first, but the C(8)–Br vs C(2)–Cl discrimination is less studied, introducing uncertainty in the second coupling selectivity .

Synthetic Methodology Suzuki-Miyaura Coupling Regioselectivity

Physicochemical Property Differentiation: Density, Boiling Point, and Purity Benchmarks

Vendor‑supplied analytical data provide quantitative physicochemical benchmarks that distinguish 6‑bromo‑2,4,7‑trichloroquinazoline from its closest analogs. The target compound has a computed density of 1.9 ± 0.1 g·cm⁻³, a boiling point of 278.5 ± 40.0 °C (760 mmHg), and a flash point of 122.3 ± 27.3 °C [1]. The regioisomer 7‑bromo‑4,6,8‑trichloroquinazoline (CAS 1698027‑57‑4), while sharing the identical molecular formula (C₈H₂BrCl₃N₂, MW 312.38), has a different SMILES string (ClC1=NC=NC=2C(Cl)=C(Br)C(Cl)=CC12 versus ClC1=CC2=NC(Cl)=NC(Cl)=C2C=C1Br for the target), leading to different physical properties and chromatographic retention behaviour . Commercially, the target compound is offered at ≥95% purity (CymitQuimica) and 97% purity (Chemenu, Leyan), providing a known quality baseline . The 7‑bromo regioisomer is listed at 95–97% purity but has been flagged as ‘Discontinued product’ by at least one supplier, indicating potentially lower commercial availability .

Quality Control Physicochemical Properties Procurement Specification

Documented Role as a Key Intermediate in KRAS G12C Inhibitor Manufacturing (Divarasib, GDC‑6036)

The highly functionalised quinazoline core of the clinical‑stage KRAS G12C inhibitor divarasib (GDC‑6036) was manufactured on >500 kg scale with 39% overall yield and 99.5 area % HPLC purity over nine chemical steps [1]. Although the published process does not explicitly use 6‑bromo‑2,4,7‑trichloroquinazoline as the direct starting material, the retrosynthetic analysis reveals that the C6‑bromo‑C7‑chloro‑C4‑fluoro substitution pattern of the final API is accessed through a Halex reaction on a chlorinated quinazoline dione precursor [2]. The compound 6‑bromo‑2,4,7‑trichloroquinazoline serves as an early‑stage diversification scaffold for medicinal chemistry exploration of this chemotype: the C4‑Cl can be displaced first (via SNAr or cross‑coupling), the C6‑Br second (via Suzuki or Negishi coupling), and the C2‑Cl last (or retained for solubility modulation). No other single regioisomer (e.g., 7‑bromo‑4,6,8‑trichloro‑ or 8‑bromo‑2,4,6‑trichloroquinazoline) maps onto the substitution pattern of the divarasib core without requiring additional halogen‑exchange steps [3].

KRAS G12C Oncology Process Chemistry

Procurement‑Relevant Application Scenarios for 6‑Bromo‑2,4,7‑trichloroquinazoline in Drug Discovery and Chemical Biology


Building Focused Quinazoline Libraries for KRAS G12C and Related Kinase Targets

Medicinal chemistry teams synthesising covalent or allosteric inhibitors of KRAS G12C, EGFR, or other therapeutically relevant kinases can use 6‑bromo‑2,4,7‑trichloroquinazoline as a single starting scaffold to access diverse C4‑, C6‑, and C2‑substituted analogues via sequential Pd‑catalysed couplings [1]. The predictable reactivity gradient (C4‑Cl first, C6‑Br second, C2‑Cl third) eliminates the need for orthogonal protecting groups and reduces the number of synthetic steps per analogue. This is particularly valuable when exploring structure–activity relationships (SAR) at the C6 position, which is a critical determinant of potency and selectivity in KRAS G12C inhibitor series [2].

Late‑Stage Diversification of Advanced Intermediates Using the C6‑Bromo Handle

In process chemistry settings, the C6‑bromine atom of 6‑bromo‑2,4,7‑trichloroquinazoline serves as a robust handle for late‑stage Negishi or Suzuki–Miyaura coupling after the more reactive C4 and C7 positions have been functionalised [1]. The continuous‑flow Negishi coupling methodology developed for the divarasib programme demonstrates that organozinc intermediates derived from brominated quinazolines can be coupled at multikilogram scale with excellent yield, validating the industrial relevance of the C6‑Br substituent [2].

Quality‑Controlled Procurement for Regioisomer‑Sensitive Reaction Development

Because the regioisomers of bromo‑trichloroquinazoline share identical molecular formula and molecular weight, analytical differentiation by HPLC retention time, NMR fingerprint, or melting point is essential to avoid costly misidentification in the laboratory [1]. The target compound (CAS 1166378‑32‑0) is commercially available from multiple vendors at ≥95% purity with documented SMILES (ClC1=CC2=NC(Cl)=NC(Cl)=C2C=C1Br), enabling incoming QC verification against a known standard. Researchers should request a certificate of analysis specifying the HPLC purity and the absence of the 7‑bromo and 8‑bromo regioisomers [2].

Teaching and Methodology Development in Regioselective Cross‑Coupling Chemistry

The tetra‑halogenated quinazoline scaffold is an ideal substrate for academic laboratories developing new regioselective cross‑coupling methodologies or teaching advanced concepts in chemoselectivity [1]. The compound provides three electronically distinct aryl halide sites on a single heterocyclic core, allowing students and researchers to experimentally verify the predicted reactivity order C(4)–Cl > C(6)–Br > C(2)–Cl and to compare results with literature precedent from the 2,4,7‑trichloroquinazoline system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4,7-trichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.